Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
Description
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-C]pyridine core substituted with an iodine atom at position 3 and an ethyl carboxylate ester at position 3. Iodo-substituted pyrrolopyridines are valuable intermediates in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions for drug discovery .
Properties
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSNXVLHVWJQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
Cyclocondensation reactions between substituted pyridines and propargylamines or alkynes under palladium catalysis offer a direct route to the pyrrolopyridine core. For example, heating 3-aminopyridine derivatives with ethyl propiolate in dimethylformamide (DMF) at 80–100°C generates the unsubstituted pyrrolo[2,3-c]pyridine skeleton in 65–72% yield. The reaction proceeds via a Sonogashira coupling mechanism, with copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) as co-catalysts.
Multicomponent Reactions (MCRs)
MCRs employing phenylhydrazine, aldehydes, and malononitrile in ethanol, catalyzed by sulfonic acid-functionalized activated carbon (AC-SO₃H), achieve gram-scale synthesis of substituted pyrrolopyridines. This method operates at room temperature (25°C) with short reaction times (30–45 minutes), yielding 80% of the desired product. The table below compares these core-forming methods:
| Method | Catalysts/Solvents | Temperature | Yield | Scale |
|---|---|---|---|---|
| Cyclocondensation | PdCl₂(PPh₃)₂, CuI, DMF | 80–100°C | 65–72% | Lab-scale |
| Multicomponent Reaction | AC-SO₃H, EtOH | 25°C | 80% | Gram-scale |
Iodination Strategies for 3-Position Functionalization
Introducing iodine at the 3-position of the pyrrolopyridine ring requires electrophilic substitution or transition-metal-mediated processes.
Direct Electrophilic Iodination
Treatment of the pyrrolo[2,3-c]pyridine core with iodine monochloride (ICl) in dichloromethane at 0–5°C selectively iodinates the pyrrole ring’s 3-position. This method achieves 60–68% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis. Alternative iodinating agents like N-iodosuccinimide (NIS) in acetone at 25°C improve regioselectivity, yielding 70–75% product with minimal byproducts.
Palladium-Catalyzed C–H Activation
Palladium(II) acetate (Pd(OAc)₂) catalyzes directed C–H iodination using iodine as the iodinating source. In a representative procedure, the pyrrolopyridine derivative reacts with iodine (1.2 equiv) and Pd(OAc)₂ (5 mol%) in acetonitrile at 60°C for 12 hours, affording 78% yield. This method benefits from atom economy but requires anhydrous conditions.
Esterification at the 5-Position
Esterification introduces the ethyl carboxylate group via acid-catalyzed Fischer esterification or nucleophilic acyl substitution.
Fischer Esterification
Heating 5-carboxylic acid derivatives with excess ethanol and sulfuric acid (H₂SO₄) at reflux (78°C) for 6–8 hours achieves 85–90% conversion. This method is cost-effective but incompatible with acid-sensitive functional groups.
Acyl Chloride Intermediate
Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride, SOCl₂) followed by reaction with ethanol at 0°C provides the ester in 92–95% yield. This two-step process minimizes side reactions and is preferred for high-purity applications.
Integrated Synthesis Protocols
Sequential Iodination-Esterification
A sequential approach first iodinates the pyrrolopyridine core, followed by esterification. For example:
One-Pot Tandem Reaction
Combining iodination and esterification in a single pot reduces purification steps. Using iodine (1.1 equiv), Pd(OAc)₂ (3 mol%), and ethyl chloroformate (ClCO₂Et) in dimethylacetamide (DMAc) at 50°C for 8 hours delivers the target compound in 58% yield. While less efficient, this method streamlines production for industrial applications.
Industrial-Scale Optimization
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and mixing efficiency. A pilot-scale setup using a tubular reactor (residence time: 30 minutes) for iodination achieves 82% yield at 50°C, compared to 75% in batch mode.
Solvent Recycling
Reclaiming acetone and ethanol via fractional distillation reduces waste. Industrial plants report 95% solvent recovery rates, lowering production costs by 18–22%.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares key derivatives of pyrrolo-pyridine and pyrazolo-pyridine carboxylates, emphasizing substituent effects:
Key Observations:
- Halogen Substituents (I, Cl, Br): Iodo and bromo derivatives (e.g., ) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex drug candidates. Chloro derivatives (e.g., ) are often used in nucleophilic substitutions for amine or alkoxy group introductions.
- Positional Effects: Substitution at position 3 (pyrrolo[2,3-C]pyridine) vs. position 4 (pyrrolo[2,3-b]pyridine) alters electronic properties and binding affinities in biological targets. For example, ethyl 4-chloro derivatives are key intermediates in JAK inhibitors (e.g., ATI-1777 ).
- Core Heterocycle Differences: Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit antiviral activity, whereas pyrrolo-pyridines are more commonly associated with kinase modulation .
Biological Activity
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate (CAS No. 147503-88-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.
This compound has the molecular formula C₁₀H₉IN₂O₂ and a molecular weight of approximately 316.10 g/mol. The compound features a pyrrolopyridine structure characterized by a fused pyrrole and pyridine ring system, with an iodine substituent at the 3-position of the pyrrole ring and an ethyl ester group at the 5-position. This unique structural configuration is believed to contribute to its distinctive chemical reactivity and biological properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Iodination of Pyrrole Derivatives : Iodine is introduced at the 3-position of pyrrole derivatives through electrophilic substitution reactions.
- Formation of the Carboxylate : The carboxylic acid group is introduced via esterification processes using ethyl alcohol.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥97%) .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against various cancer cell lines. This compound has been investigated for its potential in targeting key signaling pathways involved in cancer progression.
- Cytotoxicity : In vitro assays have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa and HCT116. These studies suggest that this compound may possess similar cytotoxic effects .
- Mechanisms of Action : The compound's mechanism may involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For instance, inhibition of the HGF/MET signaling pathway has been identified as a promising therapeutic target for various cancers .
Interaction Studies
Interaction studies have focused on assessing how this compound binds to biological targets. Notably:
- Kinase Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain kinases implicated in tumor growth and metastasis.
- Selectivity Profiles : Structure–activity relationship (SAR) studies are ongoing to optimize selectivity and potency against specific cancer types .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | C₁₀H₈FIN₂O₂ | Fluorine substitution enhances reactivity |
| Ethyl 1H-pyrrolo[2,3-C]pyridine-5-carboxylate | C₁₀H₉N₂O₂ | Lacks halogen; simpler structure |
| Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine | C₉H₈BrN₂O₂ | Different halogen; altered biological activity |
This table illustrates how variations in halogen substitution can influence the biological activity and reactivity profiles of these compounds.
Case Studies
A recent case study detailed the synthesis and evaluation of several pyrrolopyridine derivatives, including this compound. The study highlighted:
- In vitro Testing : The compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines.
- Potential Clinical Applications : It was suggested that further development could lead to new anticancer therapies targeting specific molecular pathways involved in tumorigenesis .
Q & A
Q. How is this scaffold utilized in kinase inhibitor design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
